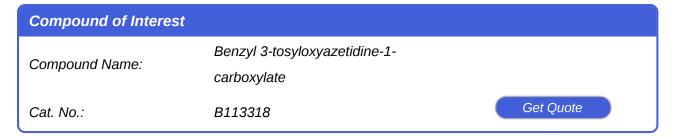


Spectroscopic Data Interpretation: A Comparative Guide for Benzyl 3-tosyloxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive interpretation of the expected spectroscopic data for **Benzyl 3-tosyloxyazetidine-1-carboxylate**, a key intermediate in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed prediction of its spectroscopic characteristics. To provide a robust framework for analysis, we compare these predicted values with experimental data from two closely related analogues: its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, and a structurally similar compound, Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate. This comparative approach will aid researchers in the identification and characterization of this and similar molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for **Benzyl 3-tosyloxyazetidine-1-carboxylate** and its analogues.

Table 1: ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃, δ in ppm)



Assignment	Benzyl 3- tosyloxyazetidine-1- carboxylate (Predicted)	Benzyl 3- hydroxyazetidine-1- carboxylate (Analogue 1 - Experimental)	Benzyl 3- (tosyloxy)pyrrolidine- 1-carboxylate (Analogue 2 - Predicted)
Tosyl-CH₃	2.45 (s, 3H)	-	2.44 (s, 3H)
Azetidine-H2, H4	4.20-4.40 (m, 4H)	4.10-4.30 (m, 4H)	-
Pyrrolidine-H2, H5	-	-	3.55-3.80 (m, 4H)
Azetidine-H3	5.10-5.20 (m, 1H)	4.55-4.65 (m, 1H)	-
Pyrrolidine-H3	-	-	5.20-5.30 (m, 1H)
Pyrrolidine-H4	-	-	2.10-2.30 (m, 2H)
Benzyl-CH ₂	5.15 (s, 2H)	5.12 (s, 2H)	5.14 (s, 2H)
Benzyl-ArH	7.30-7.40 (m, 5H)	7.30-7.40 (m, 5H)	7.30-7.40 (m, 5H)
Tosyl-ArH (ortho)	7.80 (d, J=8.0 Hz, 2H)	-	7.78 (d, J=8.0 Hz, 2H)
Tosyl-ArH (meta)	7.35 (d, J=8.0 Hz, 2H)	-	7.36 (d, J=8.0 Hz, 2H)
ОН	-	~2.0 (br s, 1H)	-

Table 2: ^{13}C NMR Data (Predicted and Experimental, 100 MHz, CDCl3, δ in ppm)



Assignment	Benzyl 3- tosyloxyazetidine-1- carboxylate (Predicted)	Benzyl 3- hydroxyazetidine-1- carboxylate (Analogue 1 - Experimental)	Benzyl 3- (tosyloxy)pyrrolidine- 1-carboxylate (Analogue 2 - Predicted)
Tosyl-CH₃	21.7	-	21.6
Azetidine-C2, C4	~55	~58	-
Pyrrolidine-C2, C5	-	-	~50
Azetidine-C3	~75	~65	-
Pyrrolidine-C3	-	-	~80
Pyrrolidine-C4	-	-	~35
Benzyl-CH ₂	67.5	67.0	67.2
Benzyl-ArC (ipso)	135.5	136.0	135.8
Benzyl-ArC	128.6, 128.3, 128.1	128.5, 128.2, 128.0	128.6, 128.2, 128.0
Tosyl-ArC (ipso)	145.0	-	144.8
Tosyl-ArC (quat)	133.0	-	133.5
Tosyl-ArC	130.0, 127.8	-	129.9, 127.7
C=O (Carbamate)	156.0	156.5	155.0

Table 3: IR Data (Predicted and Experimental, cm⁻¹)



Functional Group	Vibrational Mode	Benzyl 3- tosyloxyazetidin e-1-carboxylate (Predicted)	Benzyl 3- hydroxyazetidin e-1-carboxylate (Analogue 1 - Experimental)	Benzyl 3- (tosyloxy)pyrroli dine-1- carboxylate (Analogue 2 - Predicted)
Aromatic C-H	Stretch	3100-3000	3100-3000	3100-3000
Aliphatic C-H	Stretch	2980-2850	2980-2850	2980-2850
C=O (Carbamate)	Stretch	~1700	~1695	~1700
Aromatic C=C	Stretch	1600, 1495	1600, 1495	1600, 1495
S=O (Sulfonate)	Asymmetric Stretch	~1360	-	~1360
S=O (Sulfonate)	Symmetric Stretch	~1175	-	~1175
C-O (Ester/Carbamat e)	Stretch	1250-1200	1250-1200	1250-1200
S-O-C (Sulfonate)	Stretch	~1000	-	~1000
O-H (Alcohol)	Stretch (broad)	-	~3400	-

Table 4: Mass Spectrometry Data (Predicted Fragmentation, m/z)



Fragment Ion	Structure	Benzyl 3- tosyloxyazetidine-1- carboxylate (Predicted)	Notes
[M+H] ⁺	C18H20NO5S+	362.1	Molecular Ion
[M-C7H7O2S] ⁺	C11H12NO3+	206.1	Loss of tosyloxy radical
[C7H7]+	Tropylium ion	91.1	Benzyl cation fragment
[C7H8O2S]+	Toluenesulfonic acid	172.0	Tosyl group fragment
[C4H6N]+	Azetidinyl fragment	70.1	Fragmentation of the azetidine ring

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for small organic molecules are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
 - ¹H NMR: A standard proton experiment is run with a 30-degree pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are coadded.
 - ¹³C NMR: A proton-decoupled carbon experiment is performed with a 30-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds.
 Approximately 1024 scans are accumulated.



• Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the sample is prepared by dissolving a small amount of the
 compound in a volatile solvent (e.g., dichloromethane) and depositing a drop of the solution
 onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed
 to evaporate completely.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ by coadding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

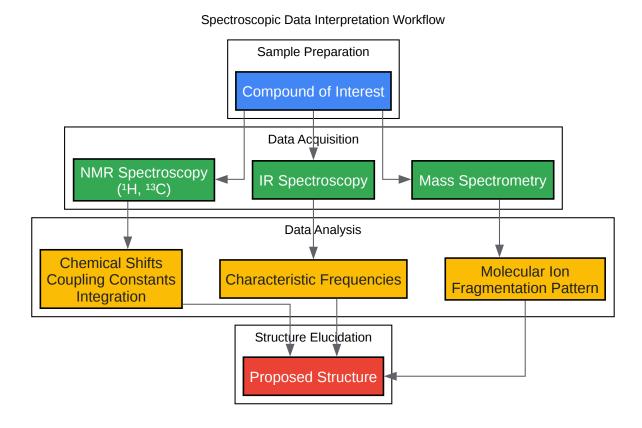
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Data Acquisition: Mass spectra are obtained using a mass spectrometer equipped with an
 electrospray ionization (ESI) source in positive ion mode. The sample solution is introduced
 into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 μL/min. The
 mass spectrum is typically acquired over a mass-to-charge (m/z) range of 50-500.

Data Interpretation and Visualization

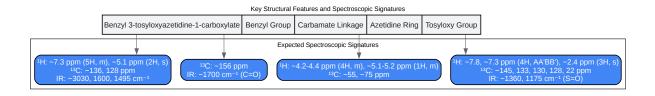
The interpretation of spectroscopic data is a logical process that involves correlating spectral features with molecular structure. The following diagrams illustrate the workflow of this process and the key structural features of **Benzyl 3-tosyloxyazetidine-1-carboxylate**.





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Caption: A flowchart illustrating the process of spectroscopic data interpretation.





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